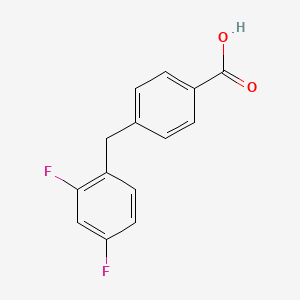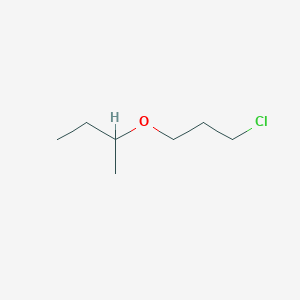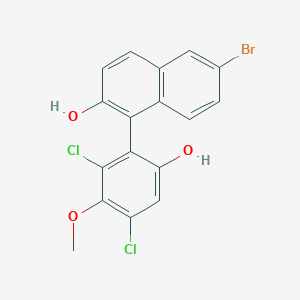![molecular formula C13H10Cl2N2O B15091310 4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol CAS No. 287917-83-3](/img/structure/B15091310.png)
4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group substituted with a 2,6-dichloro-4-pyridinylmethyl imino group
Vorbereitungsmethoden
The synthesis of Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 2,6-dichloro-4-pyridinecarboxaldehyde.
Formation of the Imino Group: The aldehyde group of 2,6-dichloro-4-pyridinecarboxaldehyde reacts with an amine to form an imine intermediate.
Substitution Reaction: The imine intermediate undergoes a nucleophilic substitution reaction with phenol, resulting in the formation of the final product.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as a nucleophile.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, amines, and substituted phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, affecting their function. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- can be compared with similar compounds, such as:
Phenol, 4-amino-2,6-dichloro-: This compound has an amino group instead of an imino group, leading to different chemical and biological properties.
Phenol, 2,6-dichloro-: This compound lacks the pyridinylmethyl imino group, resulting in different reactivity and applications.
The uniqueness of Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
287917-83-3 |
|---|---|
Molekularformel |
C13H10Cl2N2O |
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
4-[(2,6-dichloropyridin-4-yl)methyliminomethyl]phenol |
InChI |
InChI=1S/C13H10Cl2N2O/c14-12-5-10(6-13(15)17-12)8-16-7-9-1-3-11(18)4-2-9/h1-7,18H,8H2 |
InChI-Schlüssel |
LONNJLGACLZZHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NCC2=CC(=NC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
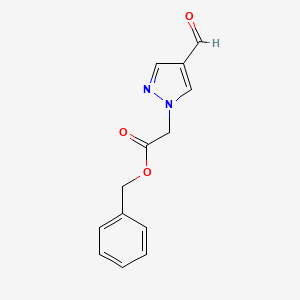
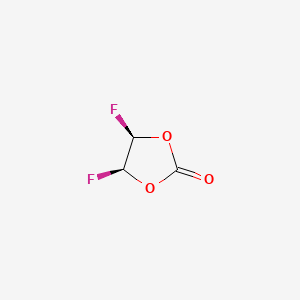
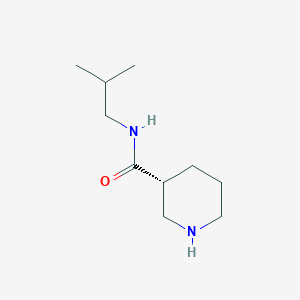
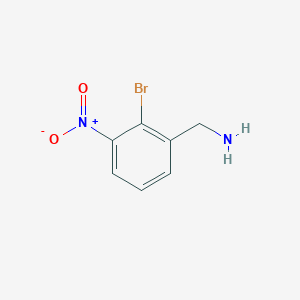
![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)
![Methyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B15091281.png)
